molecular formula C20H15BrO6 B2361929 Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate CAS No. 324538-72-9

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate

Cat. No.: B2361929
CAS No.: 324538-72-9
M. Wt: 431.238
InChI Key: KPTGLZCGRUUEOA-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate” is likely a complex organic molecule. It contains several functional groups including a benzoyloxy group, a bromo group, a formyl group, a methyl group, and a carboxylate group. These functional groups suggest that this compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzofuran ring suggests that the compound may have aromatic properties. The bromo, formyl, and carboxylate groups are likely to be attached to this ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromo group is a good leaving group and could be replaced by other groups in a substitution reaction. The carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate group and the nonpolar benzofuran ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of [1,2,3]selenadiazolo[4,5-e]benzofuran, [1,2,3]thiadiazolo[4,5-e]benzofuran, and 2-benzofuranyl-1,3,4-oxadiazole derivatives. These processes involve reactions with different reagents such as hydrazine hydrate, aldehydes, and bromine in specific conditions (Shekarchi et al., 2003).

Formation of Benzofuran Derivatives

This compound is instrumental in forming benzofuran derivatives. In one study, bromination with N-bromosuccinimide and subsequent reactions led to the creation of derivatives like [4-(chloromethyl)furyl]methyl-phosphonates and 4-Acetoxymethyl- derivatives (Pevzner, 2003).

Synthesis of Triazoloquinoline Compounds

In the field of organic chemistry, it is used for synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a precursor in the formation of triazoloquinoline compounds (Pokhodylo & Obushak, 2019).

Biomimetic Synthesis Applications

It is also used in biomimetic synthesis processes. One study highlights its use in the high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a significant step in the biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

Crystal Structure Analysis

In crystallography, this compound aids in understanding the crystal structures of complex molecules. For example, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate's crystal structure was facilitated by this compound (Yeong et al., 2018).

Antimicrobial Screening

It has applications in the synthesis of biologically important molecules like benzofuran aryl ureas and carbamates, which are subsequently screened for antimicrobial activities (Kumari et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds are often involved in the suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biologically active compounds .

Mode of Action

It is known that compounds of similar structure are often used in the suzuki–miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound , having a bromo group, could potentially act as a halide in such reactions .

Biochemical Pathways

Compounds of similar structure are known to be involved in the suzuki–miyaura cross-coupling reactions . This reaction is a key step in the synthesis of many biologically active compounds, affecting various biochemical pathways depending on the specific compounds being synthesized .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

It is known that the suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, are key steps in the synthesis of many biologically active compounds . The effects of these compounds can vary widely depending on their specific structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of chemical reactions . .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This could include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions for this compound could involve studying its chemical reactivity in more detail, exploring its potential uses, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

ethyl 5-benzoyloxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO6/c1-3-25-20(24)15-14(10-22)26-18-11(2)9-13(17(21)16(15)18)27-19(23)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTGLZCGRUUEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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